molecular formula C17H15Cl2NO3 B7049820 2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid

2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid

Cat. No.: B7049820
M. Wt: 352.2 g/mol
InChI Key: CXHOBJZZYRTNMY-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and a propanoylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylphenylpropanoic acid and 2-chlorobenzoic acid.

    Amidation Reaction: The 3-chloro-4-methylphenylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with 2-chlorobenzoic acid in the presence of a base such as triethylamine (Et₃N) to form the amide bond.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups on the benzene rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Hydrolysis: Formation of 2-chlorobenzoic acid and 3-chloro-4-methylphenylpropanoic acid.

Scientific Research Applications

2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of the propanoylamino group.

    2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with an amino group instead of the propanoylamino group.

    3-Chloro-4-methylbenzoic acid: Similar structure but lacks the propanoylamino group.

Uniqueness

2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid is unique due to the presence of both chloro and propanoylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-10-2-3-11(8-15(10)19)4-7-16(21)20-12-5-6-14(18)13(9-12)17(22)23/h2-3,5-6,8-9H,4,7H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHOBJZZYRTNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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